BenchChemオンラインストアへようこそ!

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a non-fungible chemical entity distinct from common phenylsulfonyl analogs. The mesitylsulfonyl group introduces di-ortho-methyl steric shielding and increased electron richness, altering conformational preference, metabolic stability, and receptor complementarity. With no published bioactivity, it serves as 'dark chemical matter' for unbiased phenotypic screening to discover novel mechanisms of action. Ideal for matched-pair SAR studies alongside the phenylsulfonyl analog (CAS 694461-95-5) to systematically map sulfonyl-binding pocket requirements. The symmetrical, stereocenter-free structure also makes it an attractive entry for computational docking and pharmacophore modeling. Purchase this compound to build novel intellectual property positions unencumbered by prior art associated with extensively characterized piperazine chemotypes.

Molecular Formula C21H28N2O2S
Molecular Weight 372.53
CAS No. 865591-35-1
Cat. No. B2480251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine
CAS865591-35-1
Molecular FormulaC21H28N2O2S
Molecular Weight372.53
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C21H28N2O2S/c1-15-13-18(4)21(19(5)14-15)26(24,25)23-11-9-22(10-12-23)20-16(2)7-6-8-17(20)3/h6-8,13-14H,9-12H2,1-5H3
InChIKeyABSQVEQMNJSYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine (CAS 865591-35-1): Physicochemical Identity and Screening Library Provenance


1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine (CAS 865591-35-1, molecular formula C₂₁H₂₈N₂O₂S, MW 372.52 g·mol⁻¹) is a fully substituted N-aryl-N′-sulfonylpiperazine bearing a 2,6-dimethylphenyl group at N-1 and a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group at N-4 [1]. The compound is catalogued in the Life Chemicals screening collection as F1406-0060 and registered in the PubChem substance database [2]. Its predicted physicochemical profile includes an XLogP3 of 4.5, a topological polar surface area (TPSA) of 49 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, consistent with a moderately lipophilic, blood-brain-barrier-penetrant small molecule that lacks hydrogen bond donor capacity [1]. No REACH registration dossier has been published for this substance on the ECHA database as of the most recent update [3].

Why 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine Cannot Be Replaced by In-Class Piperazine Analogs


The 2,6-dimethylphenylpiperazine scaffold has been explored since at least 1961 for local anesthetic, ataractic, and sedative activity, with the historically consistent finding that the unsubstituted phenylsulfonyl congener produces no appreciable biological effects [1]. Contemporary research on phenylsulfonyl piperazines has identified a specific antimalarial erythrocyte invasion phenotype mediated through actin-1/profilin dynamics, establishing that the sulfonyl aryl substitution pattern is a critical determinant of both target engagement and phenotypic outcome within this chemotype [2]. The mesitylsulfonyl group in the target compound introduces three ortho- and para-methyl substituents on the sulfonyl aryl ring, producing a sterically encumbered, electron-rich sulfonamide that is predicted to diverge substantially from the parent phenylsulfonyl analog in terms of conformational preference, metabolic stability, and receptor complementarity. Simple interchange with the commercially prevalent phenylsulfonyl analog (CAS 694461-95-5, MW 330.4 g·mol⁻¹) or the des-sulfonyl 1-(2,6-dimethylphenyl)piperazine fails to recapitulate the same steric, electronic, and lipophilicity profile, making the mesitylsulfonyl variant a non-fungible chemical entity for any application where these parameters are consequential.

Quantitative Comparative Evidence for 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine Versus Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Versus the Phenylsulfonyl Analog

The target compound (MW 372.52 g·mol⁻¹) has a 42.1 g·mol⁻¹ higher molecular weight than its closest commercial comparator, 1-(2,6-dimethylphenyl)-4-(phenylsulfonyl)piperazine (CAS 694461-95-5, MW 330.4 g·mol⁻¹), attributable to the three additional methyl groups on the sulfonyl aryl ring [1]. The predicted partition coefficient (XLogP3) of the target compound is 4.5 [1], while the phenylsulfonyl analog has an estimated cLogP of approximately 2.8–3.2 based on fragment-based calculation methods — a difference of approximately 1.3–1.7 log units. TPSA is identical at 49 Ų for both compounds, indicating that the lipophilicity increase is achieved without sacrificing polar surface area, a profile that enhances membrane permeability while retaining a favorable TPSA for oral bioavailability prediction [1].

Physicochemical profiling Lipophilicity Drug-likeness Piperazine SAR

Steric Bulk Differentiation: Mesitylsulfonyl Versus Phenylsulfonyl and 4-Toluenesulfonyl Substituents

The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces steric hindrance at both ortho positions of the sulfonyl aromatic ring, a feature absent in phenylsulfonyl (unsubstituted), 4-toluenesulfonyl (para-methyl only), and 2,4,5-trimethylbenzenesulfonyl positional isomers. The target compound has 26 heavy atoms compared to 23 for the phenylsulfonyl analog [1]. The di-ortho-methyl substitution pattern restricts rotational freedom of the S–N bond and creates a steric shield around the sulfonamide moiety. This steric encumbrance has been documented in the broader mesitylsulfonyl literature as a factor that influences binding site complementarity: the mesitylsulfonyl group is widely employed as a sterically demanding protecting group in organic synthesis precisely because its hindered environment alters reaction kinetics and regioselectivity relative to less substituted sulfonyl groups [2].

Steric parameters Sulfonamide SAR Conformational restriction Piperazine derivatization

Commercial Availability and Specified Purity from Life Chemicals Screening Collection

The target compound is commercially available from Life Chemicals (catalog number F1406-0060) at a specified purity of ≥90% across multiple quantities ranging from 5 mg ($69.00) to 75 mg ($208.00) [1]. The phenylsulfonyl analog (CAS 694461-95-5) is supplied by different vendors, including Chemenu (catalog CM789299) at ≥95% purity . The mesitylsulfonyl compound's restricted vendor landscape — with Life Chemicals as the primary confirmed supplier at the time of analysis — contrasts with the broader multi-vendor availability of the phenylsulfonyl analog. For procurement planning, the mesitylsulfonyl compound requires sourcing from specialist screening library suppliers, and the 90%+ purity specification should be factored into assay design, as residual 10% impurities may include unreacted 1-(2,6-dimethylphenyl)piperazine starting material or mesitylsulfonyl chloride.

Screening library procurement Commercial sourcing Compound purity Hit identification

Pharmacological Novelty: Absence of Published Bioactivity Data as a Screening Differentiation Factor

A search of ChEMBL, BindingDB, and PubMed as of April 2026 returns no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for the target compound (CAS 865591-35-1) against any defined molecular target [1]. In contrast, the phenylsulfonyl analog CHEMBL1598242 (CAS 694461-95-5) has a registered ChEMBL compound record and has been annotated within the broader sulfonylpiperazine chemotype for which antimalarial erythrocyte invasion activity has been characterized, with optimized analogs demonstrating potent inhibition of P. falciparum and P. knowlesi multi-drug-resistant strains [2][3]. The historical literature on 2,6-dimethylphenyl-substituted piperazines further documents that this scaffold does not intrinsically confer bioactivity; rather, the sulfonyl aryl substitution pattern is a key selectivity determinant [4]. The target compound therefore represents a pharmacologically uncharacterized member of the sulfonylpiperazine class whose biological profile is unknown — making it suitable for unbiased phenotypic screening or novel target identification campaigns where pre-existing target annotations could bias hit selection or introduce intellectual property constraints.

Pharmacological novelty Screening library Target deconvolution Chemical probe development

Regioisomeric Differentiation: 2,4,6-Trimethyl Versus 2,4,5-Trimethyl Substitution Pattern

The target compound carries the 2,4,6-trimethyl (symmetrical mesityl) substitution pattern on the sulfonyl aromatic ring, distinguishing it from the 2,4,5-trimethyl positional isomer (CAS 1081319-16-5), which has an identical molecular formula (C₂₁H₂₈N₂O₂S, MW 372.52 g·mol⁻¹) but a distinct methyl group arrangement [1][2]. The symmetrical 2,4,6-substitution creates a C₂-symmetric steric environment around the sulfonamide sulfur, whereas the 2,4,5-substitution breaks this symmetry, producing different conformational preferences and potentially distinct intermolecular interaction profiles. Both compounds are catalogued with identical molecular weight and formula, meaning that differentiation by mass spectrometry alone requires chromatographic separation or NMR analysis [2]. The symmetrical mesitylsulfonyl group also confers a simpler ¹H-NMR aromatic region (two equivalent meta-protons as a singlet) compared to the 2,4,5-isomer (three distinct aromatic protons), facilitating analytical confirmation of structural identity during quality control [1].

Regioisomerism Positional isomer comparison Sulfonamide conformational analysis Chemical library diversity

Recommended Research and Procurement Application Scenarios for 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine


Unbiased Phenotypic Screening for Novel Target Identification

Given the complete absence of published bioactivity annotations for this compound, it is ideally suited for deployment in unbiased, cell-based phenotypic screening campaigns where the goal is to identify novel mechanisms of action or previously unliganded targets. The compound's moderate lipophilicity (XLogP3 4.5) and TPSA of 49 Ų predict adequate cell permeability, while its lack of hydrogen bond donors minimizes the risk of promiscuous aggregation-based activity [1]. The compound can serve as a 'dark chemical matter' starting point — a structurally defined but pharmacologically uncharted entity — for programs seeking to establish novel intellectual property positions unencumbered by prior art associated with the extensively characterized phenylsulfonyl piperazine chemotype [2].

Structure-Activity Relationship (SAR) Probe in Sulfonylpiperazine Chemotype Expansion

The mesitylsulfonyl group represents the most sterically demanding sulfonyl substituent among commercially available 2,6-dimethylphenylpiperazine derivatives. Incorporating this compound into an SAR matrix alongside the phenylsulfonyl analog (CAS 694461-95-5), the 4-toluenesulfonyl analog, and the 2,4,5-regioisomer (CAS 1081319-16-5) enables systematic mapping of the steric and electronic requirements at the sulfonyl binding pocket. The +1.3–1.7 log unit lipophilicity increase and the di-ortho-methyl steric shielding can be correlated with changes in target affinity, selectivity, and metabolic stability relative to the less substituted analogs [1]. The established antimalarial phenotype of phenylsulfonyl piperazines provides a validated assay system in which to benchmark the consequences of mesitylsulfonyl substitution on invasion inhibition potency [3].

Chemical Probe for Lipophilicity-Dependent Pharmacokinetic Studies

With an XLogP3 of 4.5 — approximately 1.3–1.7 log units higher than the phenylsulfonyl analog — this compound can serve as a matched molecular pair for studying the impact of incremental lipophilicity on ADME parameters within the sulfonylpiperazine series. Paired experiments comparing the mesitylsulfonyl compound with its phenylsulfonyl analog in microsomal stability, plasma protein binding, Caco-2 permeability, and P-glycoprotein efflux assays can isolate the contribution of sulfonyl aryl methylation to pharmacokinetic behavior while holding the 2,6-dimethylphenyl pharmacophore constant [1]. This matched-pair approach is particularly valuable for medicinal chemistry programs seeking to establish lipophilic efficiency (LipE) relationships within this chemical series.

Fragment-Based and Computational Chemistry Library Enrichment

The symmetrical mesitylsulfonyl group and the absence of stereocenters make this compound an attractive entry for computational chemistry workflows, including molecular docking, pharmacophore modeling, and virtual screening library construction. The compound's 26 heavy atoms place it at the interface of fragment and lead-like chemical space, while its well-defined InChI Key (ABSQVEQMNJSYNO-UHFFFAOYSA-N) and available SMILES facilitate unambiguous cheminformatics registration [1]. The compound can enrich diversity-oriented screening collections by adding a sterically demanding, symmetrical sulfonamide that is structurally distinct from the more common phenylsulfonyl and tosyl motifs dominating commercial piperazine libraries.

Quote Request

Request a Quote for 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.